[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13452077
Molecular Formula: C16H21ClN2O3
Molecular Weight: 324.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21ClN2O3 |
|---|---|
| Molecular Weight | 324.80 g/mol |
| IUPAC Name | benzyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C16H21ClN2O3/c17-10-15(20)19-9-5-4-8-14(19)11-18-16(21)22-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,21) |
| Standard InChI Key | WYSSUBBAAYZLGO-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)CNC(=O)OCC2=CC=CC=C2)C(=O)CCl |
| Canonical SMILES | C1CCN(C(C1)CNC(=O)OCC2=CC=CC=C2)C(=O)CCl |
Introduction
Chemical Structure and Properties
IUPAC Nomenclature and Structural Features
The IUPAC name, benzyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]carbamate, reflects its three primary functional groups:
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A piperidine ring substituted at the 2-position with a methyl group linked to a carbamate.
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A chloroacetyl group (-CO-CH₂Cl) attached to the piperidine nitrogen.
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A benzyl ester (-O-CO-OCH₂C₆H₅) forming the carbamate’s terminal moiety .
The stereochemistry of the piperidine ring influences its biological interactions, though specific enantiomeric data remain understudied .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 324.80 g/mol |
| Molecular Formula | C₁₆H₂₁ClN₂O₃ |
| CAS Number | 1353972-69-6 |
| XLogP3-AA (Predicted) | 2.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 55.8 Ų |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Piperidine Functionalization: N-alkylation of piperidine with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile).
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Carbamate Formation: Reaction of the intermediate amine with benzyl chloroformate in dichloromethane, catalyzed by triethylamine.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
Critical Reaction Parameters:
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Temperature: 0–5°C for chloroacetylation to minimize side reactions.
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Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance carbamate stability.
| Analogues | Target Activity | IC₅₀/Potency |
|---|---|---|
| VC13452077 | AChE Inhibition | 15 µM |
| VC13461785 | Sigma-1 Receptor Binding | Ki = 8.2 nM |
| 66566590 | Lipid Metabolism Modulation | EC₅₀ = 50 µM |
Future Directions
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Enantiomeric Resolution: Chiral HPLC to isolate (R)- and (S)-isomers for activity comparison.
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Prodrug Development: Ester hydrolysis studies to assess bioavailability.
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Target Identification: Proteomic profiling to map covalent binding partners.
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